[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide
Overview
Description
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide, also known as this compound, is a useful research compound. Its molecular formula is C20H29N5O11 and its molecular weight is 515.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nuclear Imaging Techniques
N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide, as part of the broader category of diethylenetriaminepentaacetic acid (DTPA) derivatives, has been pivotal in the development of nuclear imaging techniques. These methods, such as 99mTc-labeled DTPA galactosyl human serum albumin scintigraphy and hepatobiliary scintigraphy, are noninvasive and offer quantitative information on liver function. These are crucial in assessing hepatic function for liver surgery and transplantation pre- and post-operatively (de Graaf et al., 2010).
Radiopharmaceutical Development
The search for new and improved radiolabeling methods for monoclonal antibodies has led to the utilization of bifunctional chelates like DTPA, of which N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide is a derivative. This approach has facilitated the development of targeted therapeutic radiopharmaceuticals, enhancing the treatment efficacy of various diseases, including cancers (Hiltunen, 1993).
Decorporation of Radioactive Materials
In addressing the challenge of decorporation of plutonium, americium, and thorium from human bodies, studies have shown that DTPA and its derivatives, including N-(2-Maleimidoethyl)diethylenetriaminepentaacetic Acid, Monoamide, are effective. These compounds enhance the excretion of these radioactive materials, contributing significantly to radiation safety and therapy (Stradling, 1994).
Environmental Biogeochemistry
The role of DTPA and its derivatives in environmental biogeochemistry, particularly in the disposal of chelated radioactive wastes, has been a subject of significant research. The study on the environmental behavior of these chelating agents highlights their strong complexation with radionuclides, influencing the migration rates of radionuclides from disposal sites and suggesting the need for pretreatment strategies to mitigate environmental impact (Means & Alexander, 1981).
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDIQDVCYXIARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444224 | |
Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-82-3 | |
Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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